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Compound of Interest |

Compound Name: 4,6-Difluoropyridine-2,3-diamine
CAS No.: 60186-27-8
Cat. No.: B3065745
Get Quote
. J

4,6-Difluoropyridine-2,3-diamine represents a unique convergence of functionalities within a
single, compact heterocyclic framework. The vicinal diamino groups at the C2 and C3 positions
offer a versatile handle for constructing fused ring systems, such as imidazo[4,5-b]pyridines,
which are privileged scaffolds in medicinal chemistry. Concurrently, the fluorine atoms at the C4
and C6 positions significantly modulate the electronic properties of the pyridine ring, activating
it for subsequent functionalization via nucleophilic aromatic substitution (SNAr). This guide
provides a comprehensive analysis of the predicted properties, synthesis, and reactivity of this
promising but under-explored molecule.

Core Chemical and Physical Properties

The physical properties of 4,6-Difluoropyridine-2,3-diamine can be estimated by referencing
its parent structures, 2,3-diaminopyridine and various difluorinated pyridines. The presence of
two amino groups capable of hydrogen bonding is expected to result in a relatively high melting
point for a molecule of its size.
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Predicted Value / Rationale | Comparative
Property Lo
Description Data
Molecular Formula CsHsF2Ns Derived from structure.
Molecular Weight 145.11 g/mol Calculated from formula.
2,3-Diaminopyridine is a pale
] ] yellow solid[1]. Fluorination
Appearance Pale yellow to light brown solid ]
typically does not add
significant color.
3,5-Difluoropyridine-2,6-
diamine has a melting point of
] ] 160°C[2]. The potential for
Melting Point > 150 °C

strong intermolecular hydrogen
bonding suggests a high

melting point.

2,3-Diaminopyridine is soluble

_ _ in polar organic solvents but
Soluble in polar organic

N solvents (DMSO, DMF); ) )
Solubility _ _ The fluorine atoms will
sparingly soluble in water and

has poor solubility in water[1].

increase lipophilicity, likely
non-polar solvents. ) N
reducing water solubility

further.

The pKa of pyridine is ~5.2.
The two fluorine atoms are

pKa (Conjugate Acid) ~4-5 strongly electron-withdrawing,
which will decrease the

basicity of the ring nitrogen.

Predicted Spectral Data Analysis

Spectroscopic analysis is critical for the identification and characterization of this molecule. The
following predictions are based on known spectral data for fluoropyridines and aminopyridines.

[3]
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Spectroscopy

Predicted Chemical Shift
(d) / Wavenumber (cm—?)

Key Features & Coupling
Constants (J)

1H NMR

4 6.5-7.0 (aromatic CH), 6 4.5-
6.0 (NH2)

Aromatic CH (H-5): Expected
to be a triplet (t) due to
coupling with two equivalent
fluorine atoms (4JH-F = 2-4
Hz). NHz Protons: Two broad
singlets, potentially

exchanging with D20.

13C NMR

5 150-165 (C-F), & 125-145 (C-
N), & 95-110 (C-H)

C4/C6: Large one-bond C-F
coupling (*JC-F = 240-270 Hz).
C5: Two-bond C-F coupling
(3JC-F = 20-30 Hz). C2/C3:
Significant shifts due to amino

substitution.

F NMR

0 -90 to -120 ppm

A single resonance
environment for both fluorine
atoms. Expected to be a
doublet (d) due to coupling
with the H-5 proton (*JF-H = 2-
4 Hz).

IR Spectroscopy

3300-3500 cm~1 (N-H stretch),
1600-1640 cm~t (N-H bend),
1100-1300 cm~1 (C-F stretch)

Two distinct bands in the N-H
stretching region are
characteristic of primary
amines. Strong C-F stretching

bands are expected.

Mass Spectrometry

[M+H]* = 146.05

Expected exact mass for the

protonated molecular ion.

Synthesis and Mechanistic Insights

A direct, documented synthesis for 4,6-Difluoropyridine-2,3-diamine is not readily available.

However, a plausible synthetic route can be designed based on established methodologies for
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preparing substituted pyridines, such as sequential nucleophilic aromatic substitution on a
polyfluorinated precursor.

Proposed Synthetic Protocol: Sequential SNAr

A viable strategy involves the selective amination of a commercially available starting material
like 2,3,4,6-tetrafluoropyridine. The reactivity of halogens in SNAr reactions on pyridine rings is
F > Cl > Br > |, and the positions most activated for attack are C2, C4, and C6.[4][5][6]

o Step 1: Selective Mono-amination at C2. React 2,3,4,6-tetrafluoropyridine with a protected
amine source (e.g., benzylamine) under controlled, low-temperature conditions. The C2 and
C6 positions are most activated. Statistical and steric factors may allow for isolation of the 2-
substituted product.

e Step 2: Introduction of the Second Amino Group at C3. The introduction of an electron-
donating group at C2 will deactivate the ring slightly but may direct the next substitution to
the adjacent C3 position. Reaction with a second equivalent of the amine or a different
nitrogen nucleophile would yield the 2,3-diamino-4,6-difluoro intermediate.

o Step 3: Deprotection. If a protected amine like benzylamine was used, a final hydrogenolysis
step (e.g., Hz, Pd/C) would be required to remove the benzyl groups and yield the final
product.

1. Controlled Amination
e.g., NHs or R-NHz)

(
2,3,4,6-Tetrafluoropyridine - Low Temperature

2. Second Amination
- Harsher Conditions

3. Deprotection
if required

Intermediate B
(2,3-Diamino-4,6-difluoropyridine
- Protected)

Intermediate A
(2-Amino-3,4,6-triflucropyridine) 4,6-Difluoropyridine-2,3-diamine

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4,6-Difluoropyridine-2,3-diamine.

Chemical Reactivity and Field-Proven Applications

The utility of 4,6-Difluoropyridine-2,3-diamine is derived from its two distinct reactive sites:
the vicinal diamines and the activated C-F bonds.
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A. Reactivity of the Diamine Moiety

The ortho-diamine functionality is a classic precursor for the synthesis of fused five-membered
heterocyclic rings. This is a cornerstone reaction for building complex molecular scaffolds.

o Condensation Reactions: Reaction with 1,2-dicarbonyl compounds (e.g., glyoxal), carboxylic
acids, or their derivatives will lead to the formation of the corresponding fused imidazo[4,5-
b]pyridine ring system. These scaffolds are of significant interest in drug discovery,
particularly as kinase inhibitors.[7]

B. Reactivity of the C-F Bonds via SNAr

The two fluorine atoms strongly activate the C4 and C6 positions toward nucleophilic attack.[4]
[5] This allows for the sequential and potentially regioselective displacement of the fluoride
ions, which are excellent leaving groups in SNAr chemistry.

o Selective Substitution: By carefully controlling reaction conditions (temperature,
stoichiometry, nucleophile strength), it may be possible to selectively substitute one fluorine
atom over the other. This opens a pathway to a wide variety of tri-substituted pyridine
derivatives. Common nucleophiles include alkoxides, thiolates, and amines.

[4,6-Difluoropyridine-2,3-diamine\
C-F Bonds (SnAr)

\_ Diamine Moiety )
Nucleophile (Nu~) 1,2-Dicarbonyl or
(e.g., R-O7, R-S7, R2N") Carboxylic Acid Derivative

El'ri-substituted Pyridine Derivativg Gused Imidazo[4,5-b]pyridinej

Click to download full resolution via product page
Caption: Key reactive pathways of 4,6-Difluoropyridine-2,3-diamine.

Safety and Handling Protocols
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While a specific Safety Data Sheet (SDS) for this compound is unavailable, handling
precautions should be based on analogous structures.

e Hazard Class: Assumed to be an irritant. Compounds like 2,3-diaminopyridine are classified
as skin, eye, and respiratory irritants[8][9].

e Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety
glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

e Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust or vapors. Avoid contact with skin and eyes.

» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents and strong acids[1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b3065745?utm_src=pdf-custom-synthesis#bc-rfq
https://wap.guidechem.com/question/what-are-the-applications-and--id127801.html
https://www.hsppharma.com/apis-and-intermediates/3-5-difluoropyridine-2-6-diamine-cas-247069.html
https://www.hsppharma.com/apis-and-intermediates/3-5-difluoropyridine-2-6-diamine-cas-247069.html
http://notes.fluorine1.ru/public/2017/2_2017/article_2.html
http://notes.fluorine1.ru/public/2017/2_2017/article_2.html
https://pdf.benchchem.com/1331/Reactivity_Face_Off_2_6_Difluoropyridine_vs_2_6_Dichloropyridine_in_Nucleophilic_Aromatic_Substitution.pdf
https://en.wikipedia.org/wiki/Nucleophilic_aromatic_substitution
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.06%3A_Nucleophilic_Aromatic_Substitution
https://www.researchgate.net/publication/377326256_Synthesis_of_23-Diaminopyridine-derived_Azabenzimidazoles_and_Phenyliminopyridine_Analogues_as_Potential_Anti-plasmodial_Agents
https://www.sigmaaldrich.com/JP/ja/product/aldrich/125857
https://www.bldpharm.com/products/452-58-4.html
https://www.benchchem.com/product/b3065745/docs#introduction-a-novel-building-block-for-advanced-synthesis
https://www.benchchem.com/product/b3065745/docs#introduction-a-novel-building-block-for-advanced-synthesis
https://www.benchchem.com/product/b3065745/docs#introduction-a-novel-building-block-for-advanced-synthesis
https://www.benchchem.com/product/b3065745/docs#introduction-a-novel-building-block-for-advanced-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3065745?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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